molecular formula C11H10F3NO2 B2918938 5-Phenyl-5-(trifluoromethyl)morpholin-3-one CAS No. 2260936-79-4

5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Cat. No.: B2918938
CAS No.: 2260936-79-4
M. Wt: 245.201
InChI Key: NRENMUPYPHZQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a compound that belongs to the morpholine family, which is characterized by a six-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one typically involves the reaction of phenyl-substituted ketones with trifluoromethylating agents. One common method includes the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(trifluoromethyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Phenyl-5-(trifluoromethyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5-(trifluoromethyl)morpholin-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

5-phenyl-5-(trifluoromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(7-17-6-9(16)15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENMUPYPHZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(CO1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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